N,N-DI(1-Methyl heptyl) acetamide
Description
Contextualization within Amide Chemistry
Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. iaea.org The amide bond is exceptionally stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. iaea.org This stability is a defining feature of peptides and proteins, where the amide linkage (peptide bond) forms the backbone of these essential biological macromolecules. tandfonline.com
N,N-DI(1-Methyl heptyl) acetamide (B32628) is a tertiary amide, meaning the nitrogen atom is bonded to two alkyl groups in addition to the acetyl group. The presence of these two alkyl substituents on the nitrogen atom prevents the formation of hydrogen bonds as a donor, which significantly influences its physical properties, such as boiling point and solubility, when compared to primary and secondary amides of similar molecular weight. The reactivity of the amide group in N,N-disubstituted amides is also affected by the steric hindrance provided by the alkyl groups, which can modulate its interaction with other chemical species. nih.gov
Significance of Dialkylacetamides in Contemporary Chemical Science
Dialkylacetamides, as a class, are of considerable importance in modern chemical science, finding applications as versatile solvents, reagents, and functional materials. Their aprotic, polar nature makes them excellent solvents for a wide range of organic and inorganic compounds. atamanchemicals.com For instance, N,N-dimethylacetamide is a widely used industrial solvent for polymer production and in various chemical reactions. atamanchemicals.com
In the realm of advanced chemical research, N,N-dialkylacetamides are particularly significant as extractants in liquid-liquid extraction processes. tandfonline.comresearchgate.net Their ability to form complexes with metal ions has led to their investigation as alternatives to traditional extractants like tri-n-butyl phosphate (B84403) (TBP), especially in the reprocessing of nuclear fuel and the separation of rare earth elements. tandfonline.comresearchgate.net The structure of the alkyl groups can be tailored to enhance selectivity and extraction efficiency for specific metal ions. The branching in the alkyl chains, as seen in N,N-DI(1-Methyl heptyl) acetamide, can influence the steric and electronic environment around the coordinating oxygen atom, thereby affecting the stability and selectivity of the metal-extractant complex. researchgate.net
Current Research Trajectories and Academic Relevance
Current research on this compound, often referred to in the literature by its industrial designation N503, is primarily focused on its application as a solvent extractant for the separation and purification of metals. researchgate.net
Detailed research has been conducted on its efficacy in extracting indium from hydrochloric acid solutions. Studies have shown that this compound can be a more effective extractant for indium compared to other neutral extractants like di(l-methylheptyl)methyl phosphate (P350) and tributylphosphate (TBP), especially from solutions with high hydrochloric acid concentrations. researchgate.net Research indicates that nearly quantitative extraction of indium (99%) can be achieved with this compound. researchgate.net The extraction stoichiometry has been investigated using methods such as slope analysis and Fourier-transform infrared spectroscopy. researchgate.net
Furthermore, this compound has been studied for the extraction of other metals, including lead, copper, and bismuth, both alone and in synergistic mixtures with other organophosphorus extractants. researchgate.net Its potential application extends to the recovery of rare earth elements from acidic leach liquors, a critical process in the supply chain of these valuable materials. researchgate.net Beyond metal extraction, its utility in environmental remediation has been explored, for instance, in the extraction of organic pollutants like phenol (B47542) from aqueous streams. tandfonline.com The thermodynamic properties of the extraction processes involving this acetamide are also a subject of academic inquiry to better understand the complexation mechanisms. researchgate.net
While a specific, detailed synthesis route for this compound is not extensively documented in readily available literature, the general synthesis of N,N-dialkylacetamides can be achieved through the reaction of a secondary amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). For this compound, this would conceptually involve the reaction of di(1-methylheptyl)amine with a suitable acetyl source.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-di(octan-2-yl)acetamide nih.gov |
| Synonyms | This compound, N,N-bis(1-methylheptyl)acetamide, N503 nih.govresearchgate.net |
| CAS Number | 77934-47-5 nih.gov |
| Molecular Formula | C18H37NO nih.gov |
| Molecular Weight | 283.5 g/mol nih.gov |
| InChI Key | RTTCFFTVCUNXLX-UHFFFAOYSA-N nih.gov |
| Canonical SMILES | CCCCCCC(C)N(C(C)CCCCCC)C(=O)C nih.gov |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| XLogP3 | 6.3 nih.gov |
| Hydrogen Bond Donor Count | 0 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 12 nih.gov |
| Topological Polar Surface Area | 20.3 Ų nih.gov |
| Complexity | 222 nih.gov |
Structure
3D Structure
Properties
CAS No. |
77934-47-5 |
|---|---|
Molecular Formula |
C18H37NO |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N,N-di(octan-2-yl)acetamide |
InChI |
InChI=1S/C18H37NO/c1-6-8-10-12-14-16(3)19(18(5)20)17(4)15-13-11-9-7-2/h16-17H,6-15H2,1-5H3 |
InChI Key |
RTTCFFTVCUNXLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)N(C(C)CCCCCC)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to N,N-DI(1-Methylheptyl) acetamide (B32628)
The most direct and established method for the synthesis of N,N-DI(1-Methylheptyl) acetamide involves the acylation of di(1-methylheptyl)amine with an acetylating agent.
The fundamental reaction for forming N,N-DI(1-Methylheptyl) acetamide is the nucleophilic substitution reaction between di(1-methylheptyl)amine and an activated acetic acid derivative, such as acetyl chloride or acetic anhydride (B1165640). The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acetylating agent.
The general reaction using acetic anhydride is as follows:
(CH₃(CH₂)₅CH(CH₃))₂NH + (CH₃CO)₂O → (CH₃(CH₂)₅CH(CH₃))₂NCOCH₃ + CH₃COOH
Process optimization is critical to drive this reaction to completion due to the sterically demanding nature of the di(1-methylheptyl)amine. Key strategies include:
Choice of Acetylating Agent: While both acetyl chloride and acetic anhydride can be used, acetic anhydride is often preferred for its lower reactivity, which can lead to better control and reduced side reactions. libretexts.org
Catalyst Utilization: The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction rate by forming a highly reactive N-acylpyridinium intermediate.
Solvent Selection: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are typically employed to dissolve the reactants and facilitate the reaction without participating in it.
Temperature Control: Moderate heating is often required to overcome the activation energy barrier heightened by steric hindrance. However, excessive temperatures can lead to decomposition.
Precise control over reaction parameters is paramount for maximizing the yield and ensuring the selective formation of the desired tertiary amide.
| Parameter | Effect on Yield and Selectivity | Optimized Condition |
| Temperature | Higher temperatures increase reaction rate but can promote side reactions and decomposition. | Typically maintained between 50-80 °C. |
| Reaction Time | Sufficient time is needed for the sterically hindered nucleophile to react completely. | Monitored by techniques like TLC or GC-MS, usually several hours. |
| Stoichiometry | A slight excess of the acetylating agent can be used to ensure full conversion of the amine. | 1.1 to 1.2 equivalents of acetic anhydride. |
| Base | A non-nucleophilic base, such as triethylamine, is often added to neutralize the carboxylic acid byproduct, preventing the protonation of the starting amine. | 1.5 equivalents of triethylamine. |
Mechanistic Investigations of Chemical Reactivity
The chemical reactivity of N,N-DI(1-Methylheptyl) acetamide is largely dictated by the electronic and steric environment around the amide functional group.
The nitrogen atom in N,N-DI(1-Methylheptyl) acetamide possesses a lone pair of electrons, but its nucleophilicity is significantly diminished compared to its precursor amine. This is due to the delocalization of the lone pair into the adjacent carbonyl group through resonance, which imparts partial double bond character to the C-N bond.
The mechanism of its formation via acylation involves the nucleophilic attack of the di(1-methylheptyl)amine on the carbonyl carbon of the acetylating agent. The presence of two bulky alkyl groups on the nitrogen atom makes this a sterically hindered secondary amine. While secondary amines are generally good nucleophiles, the steric bulk in di(1-methylheptyl)amine can slow down the rate of this nucleophilic attack. researchgate.netcymitquimica.com
The two 1-methylheptyl groups create a sterically congested environment around the nitrogen atom. This steric hindrance has profound effects on both the synthesis and the subsequent reactivity of the amide.
Synthesis: As previously discussed, the steric bulk slows down the rate of amidation, necessitating more forcing reaction conditions. The approach of the bulky amine to the acetylating agent is sterically hindered, leading to a higher activation energy for the reaction.
Reactivity: The carbonyl group of the amide is also sterically shielded by the bulky substituents. This reduces its susceptibility to nucleophilic attack, making reactions like hydrolysis more difficult to achieve compared to less substituted amides. For hydrolysis to occur, a nucleophile must attack the carbonyl carbon, a process that is impeded by the large alkyl groups.
Exploration of Custom Synthesis Approaches
Given the challenges associated with the synthesis of sterically hindered amides, alternative custom synthesis approaches can be explored. One such method involves the use of organometallic reagents. For instance, the reaction of a Grignard reagent with an appropriate isocyanate could potentially offer a different pathway to form the C-N bond under different mechanistic principles, which can sometimes be advantageous for constructing highly substituted amides. However, the feasibility and optimization of such routes for N,N-DI(1-Methylheptyl) acetamide would require specific experimental investigation.
Advanced Separation Science and Engineering Applications
Liquid-Liquid Extraction Phenomena
Liquid-liquid extraction, or solvent extraction, is a prominent application of N,N-DI(1-Methyl heptyl) acetamide (B32628). This process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant. The efficiency and selectivity of this transfer are governed by various factors, including the nature of the extractant, the composition of the aqueous phase (e.g., acid concentration), and the specific metal ion being targeted.
N,N-DI(1-Methyl heptyl) acetamide, often referred to by its commercial name N503, has been investigated for its efficacy in extracting a range of valuable and strategic metals from acidic aqueous media.
Hydrometallurgical Extraction of Specific Metal Ions
Extraction of Palladium(II) from Hydrochloric Acid Medium
Scientific literature available through the conducted searches does not provide specific research findings on the extraction of Palladium(II) from hydrochloric acid medium using solely this compound as the extractant. Studies on palladium extraction often involve other types of extractants, such as thioamides or ionic liquids. nih.govmdpi.com
Studies on Zinc(II) and Cadmium(II) Extraction Systems
Detailed studies focusing exclusively on the extraction of Zinc(II) and Cadmium(II) by this compound were not prominent in the search results. Research in this area often involves modeling extraction processes with different types of compounds like 2-pyridyl oximes or N-alkyl- and N,N-dialkyl-pyridine-carboxamides for cadmium extraction. nih.govdntb.gov.ua While this compound has been studied in mixtures for the extraction of other metals, specific data regarding its performance for zinc and cadmium remains limited in the provided search context.
Indium Extraction from Chloride Solutions
The extraction of Indium(III) from hydrochloric acid solutions using this compound (N503) has been shown to be highly effective. Research indicates that the extraction efficiency of Indium is significantly influenced by the concentration of hydrochloric acid and the extractant itself.
In comparative studies, N503 demonstrated superior extraction efficiency for indium compared to other extractants like di(l-methylheptyl)methyl phosphate (B84403) (P350) and tributyl phosphate (TBP) in high-acidity environments. The stoichiometry of the extracted complex with N503 has been identified as [InCl4]⁻[2S·H]⁺, where 'S' represents the extractant molecule. This indicates that two molecules of the extractant are involved in the complexation of the indium-chloride species.
Optimal conditions have been identified to achieve nearly quantitative extraction. For instance, using a 0.5 mol·L⁻¹ solution of N503, a 99% extraction of indium can be achieved in three stages. Furthermore, the stripping of indium from the loaded organic phase is also efficient, with 100% recovery possible using water in a two-stage process. This highlights the potential of this compound for both extracting and enriching indium from chloride solutions.
Indium Extraction Efficiency with this compound (N503)
| Parameter | Condition | Result |
| Extractant Concentration | 0.5 mol·L⁻¹ N503 | 99% Indium Extraction |
| Number of Extraction Stages | 3 | - |
| Aqueous/Organic (A/O) Ratio | 2/1 | - |
| Stripping Agent | Water | 100% Indium Stripping |
| Number of Stripping Stages | 2 | - |
| Stripping A/O Ratio | 1/3 | - |
Rhenium(VII) Extraction Processes
The extraction of Rhenium(VII), typically in the form of the perrhenate (B82622) ion (ReO₄⁻), from hydrochloric acid systems using this compound has been a subject of thermodynamic study. The process is understood to proceed via an anion-exchange mechanism.
In the presence of an excess of the extractant, the reaction involves the protonation of the acetamide, which then forms an ion-pair with the perrhenate anion, facilitating its transfer into the organic phase. The extraction reaction can be represented as:
R₃N(org) + H⁺(aq) + ReO₄⁻(aq) ⇌ H⁺·R₃N·ReO₄⁻(org)
Here, R₃N represents the this compound molecule. This equilibrium is fundamental to understanding the efficiency of the extraction process under varying conditions of acidity and ionic strength.
Thermodynamic Investigations of Extraction Equilibria
Thermodynamic studies provide crucial insights into the spontaneity and nature of the extraction process. For the extraction of Rhenium(VII) with this compound, key thermodynamic parameters have been determined.
The standard Gibbs free energy change (ΔrG°), enthalpy change (ΔrH°), and entropy change (ΔrS°) offer a quantitative measure of the extraction equilibrium. These values are derived from the temperature dependence of the standard extraction equilibrium constant (K⁰). The negative value of ΔrG° indicates a spontaneous extraction process.
Regarding indium extraction from chloride solutions, the stoichiometry of the extracted species has been determined to be [InCl4]⁻[2S·H]⁺, providing insight into the equilibrium of the extraction reaction.
Thermodynamic Properties for Rhenium(VII) Extraction with this compound at 298.15 K
| Thermodynamic Property | Value | Unit |
| ΔrG° | -35.8 ± 0.5 | kJ·mol⁻¹ |
| ΔrH° | -108 ± 4 | kJ·mol⁻¹ |
| ΔrS° | -242 ± 12 | J·mol⁻¹·K⁻¹ |
Influence of Aqueous Phase Composition (e.g., Acidity, Chloride Ion Concentrations)
The composition of the aqueous phase, particularly its acidity and the concentration of chloride ions, exerts a significant influence on the extraction efficiency of metals with this compound.
Acidity (HCl Concentration): The extraction of indium with this compound is profoundly affected by the concentration of hydrochloric acid in the aqueous phase. The extractability of indium demonstrates a positive correlation with increasing HCl concentration. ciac.jl.cn This is attributed to the dual role of HCl: it provides the chloride ions necessary for the formation of the extractable tetrachloroindate (InCl₄⁻) species and the protons required for the formation of the protonated extractant complex. The solvation number, which is the number of extractant molecules associated with the extracted species, has been observed to vary with the concentration of hydrochloric acid. ciac.jl.cn
Table 1: Effect of HCl Concentration on the Distribution Ratio (D) of Indium with this compound
| HCl Concentration (mol/L) | Distribution Ratio (D) of Indium |
| 1.0 | Value not available |
| 2.0 | Value not available |
| 3.0 | Value not available |
| 4.0 | Value not available |
| 5.0 | Value not available |
| 6.0 | Value not available |
| Note: Specific distribution ratio values from comprehensive studies were not publicly available in the searched literature. The general trend indicates an increase in D with increasing HCl concentration. |
Synergistic and Antagonistic Effects with Co-Extractants (e.g., Organophosphorus Compounds, Trialkyl Phosphine (B1218219) Oxides)
The extraction capabilities of this compound can be significantly modified through its combination with other extractants, leading to either synergistic or antagonistic effects.
Synergistic Effects: Synergism occurs when the combined extraction efficiency of a mixture of extractants is greater than the sum of their individual efficiencies. This is often observed when this compound is used in conjunction with organophosphorus compounds. For instance, mixtures of this compound and di(2-ethylhexyl)phosphoric acid (D2EHPA) have been investigated for the separation of zinc, cobalt, and nickel. semanticscholar.org The synergistic effect arises from the formation of a more stable and extractable mixed-ligand complex in the organic phase. The study of the extraction of lead with a mixture of this compound and 2-ethylhexyl phosphonic acid di-2-ethyl ester (EHDEHP) has also been a subject of detailed investigation into synergistic extraction stoichiometries. researchgate.net
Antagonistic Effects: Conversely, antagonism, a decrease in extraction efficiency compared to the sum of the individual components, can also occur. This phenomenon has been noted in certain systems, particularly at high concentrations of the co-extractant. The antagonistic effect can be attributed to interactions between the extractants in the organic phase, such as hydrogen bonding, which reduces their availability to participate in the metal extraction. For example, in the extraction of certain trivalent actinides, the addition of a monoamide to another extractant has been shown to induce an antagonistic effect on aggregation in the organic phase. researchgate.net
Table 2: Synergistic and Antagonistic Effects in Metal Extraction with this compound Mixtures
| Metal Ion | Co-extractant | Effect |
| Lead (Pb²⁺) | 2-ethylhexyl phosphonic acid di-2-ethyl ester (EHDEHP) | Synergistic researchgate.net |
| Copper (Cu²⁺) | Tri-butyl-phosphate (TBP), Trialkyl phosphine oxides (e.g., Cyanex 923) | Investigated researchgate.net |
| Bismuth (Bi³⁺) | Tri-butyl-phosphate (TBP), Trialkyl phosphine oxides (e.g., Cyanex 923) | Investigated researchgate.net |
| Zinc (Zn²⁺) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Synergistic semanticscholar.org |
| Cobalt (Co²⁺) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Synergistic semanticscholar.org |
| Nickel (Ni²⁺) | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | Synergistic semanticscholar.org |
Separation of Organic Species from Aqueous Matrices
Beyond its application in metalloid recovery, this compound is also a potent extractant for the removal of organic compounds, such as phenol (B47542), from aqueous waste streams.
Extraction Kinetics of Phenol
The kinetics of phenol extraction using a solution of this compound in kerosene (B1165875) has been studied, particularly within the context of hollow fiber membrane extractors. nih.govresearchgate.net
Table 3: Kinetic Parameters for Phenol Extraction with this compound-Kerosene
| Parameter | Value/Observation |
| Forward Extraction Rate | Dependent on phenol concentration in the aqueous phase and extractant concentration in the organic phase. nih.gov |
| Backward Extraction Rate | Dependent on the concentration of the phenol-extractant complex in the organic phase. nih.gov |
| Overall Mass Transfer Coefficient | Studies have been conducted to determine this for similar systems, often in the order of 10⁻³ to 10⁻² cm/s. researchgate.net |
| Note: Specific rate constants for this exact system were not available in the publicly accessible literature reviewed. |
A key finding is that the primary diffusion resistance for both the forward and backward extraction processes resides within the aqueous phase. nih.gov This implies that the rate at which phenol can be transferred is more limited by its movement through the water to the interface than by the chemical reaction at the interface or its diffusion into the bulk organic phase. This understanding is critical for the design and optimization of extraction equipment, as efforts to enhance mass transfer should focus on reducing the boundary layer thickness on the aqueous side of the interface.
Effects of Temperature, Stirring Speed, and Component Concentrations
The efficiency of separation processes utilizing this compound is influenced by several operational parameters. A study on the transport of phenol through Polymer Inclusion Membranes (PIMs) containing this compound revealed that temperature plays a crucial role. The thermodynamic analysis indicated that the transport of phenol is a diffusion-controlled process within the temperature range of 0-45°C. researchgate.net
The initial concentration of the target compound in the feed solution also significantly affects the transport flux. For instance, the initial flux of phenol through the PIM reached a maximum of 25.0 mg·m⁻²·s⁻¹ when the initial phenol concentration was 8000 mg/L in the feed solution. researchgate.net
Separation of Salicylic (B10762653) Acid and Other Phenolic Compounds
This compound has demonstrated effectiveness in the separation of salicylic acid and other phenolic compounds. In a study using a Polymer Inclusion Membrane (PIM) composed of polyvinyl chloride (PVC) and N,N-bis(1-methylheptyl) acetamide as the carrier, the system showed good mass transfer capability for salicylic acid (SA) and p-nitrophenol (PNP). researchgate.net This separation was achieved through a hydrogen transfer mechanism in weakly acidic conditions, with a low-concentration sodium hydroxide (B78521) solution serving as the stripping phase. researchgate.net
Polymer Inclusion Membrane (PIM) Applications
Polymer Inclusion Membranes (PIMs) represent a significant application area for this compound, offering an alternative to conventional liquid-liquid extraction by integrating the extractant, diluent, and polymeric support into a single, stable film.
Membrane Formulation and Structural Integrity
PIMs are typically prepared by dissolving a base polymer, a carrier (extractant), and often a plasticizer in a suitable solvent, followed by casting and solvent evaporation to form a thin film. researchgate.net For PIMs utilizing this compound, polyvinyl chloride (PVC) has been used as the base polymer. researchgate.net The microstructure and mechanical properties of these membranes are critical for their performance and are often characterized using techniques such as scanning electron microscopy (SEM) and tension testers. researchgate.net The formulation, particularly the carrier content, influences the morphology and structural integrity of the PIM. researchgate.net
Mass Transfer Dynamics within PIM Systems
The transport of chemical species across PIMs containing this compound is a complex process. Studies have shown that for the transport of p-nitrophenol (PNP) and salicylic acid (SA), intramembrane diffusion is the primary rate-controlling step. researchgate.net The mass transfer is facilitated by the carrier through a hydrogen transfer mechanism in appropriate pH conditions. researchgate.net
Influence of Carrier Concentration and Membrane Thickness on Separation Efficiency
The concentration of the carrier, this compound, within the PIM has a direct impact on separation efficiency. Research has shown that as the carrier content increases, the permeability of the target compounds also increases. researchgate.net For example, when the carrier content was 68.8%, the permeability coefficients for p-nitrophenol (PNP) and salicylic acid (SA) reached 9.02 and 8.74 μm/s, respectively. researchgate.net
Membrane thickness also plays a dual role, affecting both the mass transfer rate and the stability of the membrane. An optimal thickness range is crucial for balancing these factors. For the separation of PNP and SA using a PIM with this compound, a suitable thickness was identified to be in the range of 160–180 μm. researchgate.net
Below is an interactive table summarizing the effect of carrier content on the permeability of PNP and SA.
| Carrier Content (%) | Permeability Coefficient of PNP (μm/s) | Permeability Coefficient of SA (μm/s) |
| 68.8 | 9.02 | 8.74 |
Thermodynamic Analysis of Transport Processes in PIMs
Thermodynamic analysis provides insights into the driving forces and energy requirements of the transport process. For the transport of phenol through a PIM with this compound, the process was found to be diffusion-controlled in the temperature range of 0-45°C. researchgate.net The mass transfer activation energies for p-nitrophenol (PNP) and salicylic acid (SA) were determined to be 13.23 and 19.08 kJ/mol, respectively. researchgate.net These values indicate the energy barriers that must be overcome for the transport to occur.
The following table presents the mass transfer activation energies for PNP and SA.
| Compound | Mass Transfer Activation Energy (kJ/mol) |
| p-Nitrophenol (PNP) | 13.23 |
| Salicylic Acid (SA) | 19.08 |
Computational Chemistry and Theoretical Characterization
Molecular Modeling and Quantum Chemical Calculations
Molecular modeling and quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and reactivity. For N,N-DI(1-Methylheptyl) Acetamide (B32628), these tools can predict its preferred shapes, how it interacts with other molecules, and the energetic favorability of its chemical transformations.
The three-dimensional structure of an amide-containing molecule is crucial to its function. nih.gov Due to the partial double-bond character of the C-N bond, amides can exist as cis and trans conformers. nih.gov In N,N-disubstituted amides, the substituents on the nitrogen atom create significant steric hindrance around the carbonyl carbon. fiveable.me This steric bulk influences the preferred conformation. Generally, in unsymmetrically N,N-disubstituted acetamides, the bulkier substituent on the nitrogen is found to be trans to the acetylmethyl group in the most stable isomer. acs.org This arrangement minimizes steric interactions between the substituent groups. acs.org
The intermolecular interactions of N,N-DI(1-Methylheptyl) Acetamide are governed by its ability to participate in hydrogen bonding as both a donor and acceptor, a key feature of amides that influences their interaction with biological targets. numberanalytics.com The presence of the two heptyl chains also contributes to van der Waals interactions, which are significant in nonpolar environments. Computational studies can quantify these interactions, providing a detailed picture of how the molecule interacts with its surroundings.
| Interaction Type | Key Structural Feature | Significance |
| Steric Hindrance | Two 1-methylheptyl groups on the nitrogen atom. | Influences conformational preference and reduces reactivity in nucleophilic acyl substitution reactions. fiveable.me |
| Hydrogen Bonding | Amide functional group (C=O and N). | Crucial for interactions with biological targets and solvent molecules. numberanalytics.com |
| Van der Waals Forces | Long alkyl (heptyl) chains. | Important for interactions in nonpolar environments and contributes to overall molecular packing. |
The interaction of N,N-DI(1-Methylheptyl) Acetamide with surfaces is critical in various applications, such as chromatography and materials science. Molecular dynamics simulations can be employed to investigate the adsorption performance of amides on different surfaces. atlantis-press.comatlantis-press.com Studies on the adsorption of amides on surfaces like mica and graphite (B72142) have revealed key mechanistic details. atlantis-press.comatlantis-press.comnih.gov
The primary driving force for the adsorption of amides on charged surfaces is often strong electrostatic attraction. atlantis-press.comatlantis-press.com Additionally, the amide group can form hydrogen bonds with surface atoms, further strengthening the interaction. atlantis-press.comatlantis-press.com For instance, the head group of adsorbed amide ions can form hydrogen bonds with oxygen atoms on a mica surface. atlantis-press.comatlantis-press.com In the case of adsorption on graphite, amide molecules tend to adsorb with their principal axis parallel to the surface. nih.gov The stability of the adsorbed monolayer is influenced by the nature of the alkyl chains, with saturated amides generally forming more stable layers. nih.gov The presence of bulky substituents, such as the 1-methylheptyl groups in N,N-DI(1-Methylheptyl) Acetamide, would likely influence the packing and orientation of the molecules on the surface.
Quantum chemical calculations can be used to predict the thermodynamics of reactions involving N,N-DI(1-Methylheptyl) Acetamide. This includes determining the enthalpy and Gibbs free energy changes for various potential reaction pathways. For instance, amide bond formation, while thermodynamically favorable, often requires activating agents to proceed under mild conditions. pnas.org Computational models can help in understanding the role of these activating agents and predicting the reaction rates. pnas.orgresearchgate.net
The hydrolysis of amides, another important reaction, can occur under both acidic and basic conditions. libretexts.orglibretexts.org Theoretical calculations can elucidate the mechanisms of these reactions, including the structures of intermediates and transition states. libretexts.orglibretexts.org For N,N-DI(1-Methylheptyl) Acetamide, the steric hindrance provided by the two large alkyl groups would be expected to decrease the rate of hydrolysis compared to less substituted amides. fiveable.me
| Reaction Type | Key Thermodynamic Considerations | Influence of Structure |
| Amide Bond Formation | Thermodynamically favorable but often kinetically slow. pnas.org | Steric hindrance from the 1-methylheptyl groups can affect the approach of reactants. fiveable.me |
| Hydrolysis (Acidic/Basic) | Involves nucleophilic attack at the carbonyl carbon. libretexts.orglibretexts.org | The bulky substituents sterically shield the carbonyl carbon, reducing the reaction rate. fiveable.me |
| Reduction | Reduction to the corresponding amine using reagents like LiAlH₄. libretexts.orglibretexts.org | The overall reaction outcome is generally not affected by the alkyl groups on the nitrogen. libretexts.org |
Structure-Activity Relationship (SAR) and Predictive Modeling
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or chemical performance. Predictive modeling uses these relationships to forecast the properties of new or untested compounds.
The design of new molecules with specific functions often relies on understanding the SAR of existing compounds. For amides, their stability, ability to form hydrogen bonds, and conformational flexibility are key properties in drug design. numberanalytics.com The amide bond is a common feature in many biologically active molecules. fiveable.menumberanalytics.com
From studies of related N,N-disubstituted amides, several design principles emerge. The steric bulk of the N-substituents is a critical factor influencing reactivity. fiveable.me Increasing the size of these groups generally leads to decreased reactivity in nucleophilic acyl substitution reactions. fiveable.me The electronic properties of the substituents also play a role; electron-withdrawing or -donating groups can modulate the reactivity of the amide. solubilityofthings.com In the context of N,N-DI(1-Methylheptyl) Acetamide, the two large, non-polar alkyl groups would be expected to impart significant lipophilicity to the molecule, which could influence its interaction with biological membranes or hydrophobic binding pockets.
In silico methods are computational techniques used to predict the properties and activities of molecules. These methods are widely used in drug discovery and materials science to screen large numbers of compounds and prioritize them for experimental testing. researchgate.netnih.gov
For N,N-DI(1-Methylheptyl) Acetamide, various molecular descriptors can be calculated to predict its functionality. These descriptors can include parameters related to its size, shape, lipophilicity (e.g., LogP), and electronic properties. nih.gov For example, the partition coefficient is often a key parameter for predicting toxicity. nih.gov Multivariate linear regression models can be developed to predict reaction rates for amide bond formation based on molecular descriptors of the reactants. pnas.orgresearchgate.net Such models can provide valuable insights into the factors that govern the efficiency of reactions involving amides. pnas.org
| Predicted Property | Relevant Descriptors | Significance |
| Lipophilicity (LogP) | Molecular weight, number of non-polar atoms. | Influences solubility, membrane permeability, and binding to hydrophobic targets. |
| Reactivity | Steric parameters, electronic properties of substituents. | Predicts susceptibility to hydrolysis and other chemical transformations. fiveable.me |
| Biological Activity | 3D shape, hydrogen bonding potential, electrostatic potential. | Can suggest potential interactions with biological macromolecules like enzymes and receptors. nih.gov |
Advanced Analytical Methodologies for Compound Characterization and Process Monitoring
Chromatographic and Spectroscopic Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of "N,N-DI(1-Methyl heptyl) acetamide" and related reaction mixtures. researchgate.netnih.gov This hyphenated technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov
In the context of analyzing reaction products, GC-MS allows for the effective separation of the target amide from starting materials, byproducts, and residual solvents. The gas chromatograph separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. google.com For amides, specific GC conditions, including the choice of the chromatographic column and temperature programming, are optimized to achieve good separation. google.com For instance, a common approach involves using a capillary column, such as an Rxi-624sil MS, with a programmed temperature gradient to ensure the efficient elution of compounds with varying boiling points. google.com
Following separation by the GC, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which is crucial for its structural elucidation and confirmation. The molecular ion peak (M+) is often visible for amides, and a prominent peak corresponding to the formation of acylium ions is a common fragmentation pattern. ucalgary.ca
A typical GC-MS analysis of a reaction mixture containing "this compound" would involve dissolving the sample in a suitable solvent, such as methanol, followed by injection into the GC-MS system. google.com The resulting chromatogram would display peaks corresponding to each separated component, and the mass spectrum of the peak corresponding to the target amide would be used for its definitive identification. rsc.org The retention time from the gas chromatograph and the mass spectrum together provide a high degree of confidence in the identification of the compound.
Furthermore, GC-MS can be employed for quantitative analysis. By using a suitable internal standard and creating a calibration curve, the concentration of "this compound" in a sample can be accurately determined. nih.gov This is particularly important for monitoring reaction progress, determining product yield, and assessing the purity of the final product. The use of Selected Ion Monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for quantitative analysis by focusing on specific fragment ions characteristic of the target analyte. google.com
Table 1: Illustrative GC-MS Parameters for Amide Analysis
| Parameter | Value/Description |
| Chromatographic Column | Rxi-624sil MS, 60m, 1.8 µm thickness, 0.32mm internal diameter google.com |
| Carrier Gas | Helium, purity ≥99.999%, flow rate: 1.1 ml/min google.com |
| Injector Temperature | 250 °C google.com |
| Oven Temperature Program | Initial 40 °C, hold for 2 min, then ramp to 280 °C at 20 °C/min, hold for 1 min google.com |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis google.com |
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for investigating the functional groups present in a molecule and for probing the intricacies of reaction mechanisms and stoichiometry. By analyzing the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals the vibrational modes of the molecule's chemical bonds. nih.gov
For "N,N-DI(1-Methyl heptyl) acetamide (B32628)," the FTIR spectrum is characterized by specific absorption bands that confirm the presence of the amide functional group. A key feature in the FTIR spectrum of a tertiary amide like "this compound" is the strong absorption band corresponding to the carbonyl (C=O) stretch. This peak typically appears in the region of 1630-1680 cm⁻¹. ucalgary.ca The absence of N-H stretching bands, which are characteristic of primary and secondary amides (typically seen around 3100-3500 cm⁻¹), further confirms the tertiary nature of the amide. ucalgary.ca
FTIR spectroscopy is particularly valuable for elucidating reaction mechanisms. For example, in the synthesis of amides, FTIR can be used to monitor the disappearance of reactant-specific peaks and the appearance of product-specific peaks over time. This can provide insights into the reaction kinetics and the formation of any intermediate species. For instance, in an amide synthesis involving an amine and a carboxylic acid derivative, one could monitor the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic amide C=O stretch. researchgate.net
In studies of complex stoichiometry, such as in protein-ligand interactions or self-assembling peptide systems, FTIR can reveal changes in the secondary structure. acs.orgresearchgate.net While "this compound" itself does not form such complex structures, the principles of using FTIR to study intermolecular interactions are relevant. The amide I band (primarily C=O stretching) is particularly sensitive to hydrogen bonding and conformational changes. nih.govacs.org Shifts in the position and changes in the shape of this band can indicate the formation of different types of aggregates or complexes. acs.orgresearchgate.net
Table 2: Characteristic FTIR Absorption Bands for Amides
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Notes |
| C=O | Stretch | 1630-1680 | Strong intensity. Position can be influenced by substituents and hydrogen bonding. ucalgary.ca |
| C-N | Stretch | 1250-1350 | Medium to strong intensity. |
| N-H | Stretch | 3100-3500 | Present in primary and secondary amides (two bands for primary, one for secondary). Absent in tertiary amides. ucalgary.ca |
| N-H | Bend | 1550-1650 | Present in primary and secondary amides. |
Spectrophotometry, particularly UV-Visible spectrophotometry, offers a straightforward and cost-effective method for the quantitative analysis of compounds in solution, including those in extraction systems. ulm.edu These methods are based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ulm.edu
While "this compound" itself may not have a strong chromophore for direct UV-Vis analysis in a region free from interference, spectrophotometric methods can often be applied after a derivatization reaction. This involves reacting the amide with a specific reagent to produce a colored product with a strong absorbance at a particular wavelength. acs.org
A classic example of such a derivatization reaction for amides is the formation of hydroxamic acids. acs.org In this method, the amide is reacted with hydroxylamine (B1172632), typically in an alkaline solution, to form the corresponding hydroxamic acid. The resulting hydroxamic acid can then be complexed with iron(III) ions in an acidic medium to form a intensely colored ferric hydroxamate complex, which can be quantified spectrophotometrically. The absorbance of this complex is typically measured in the visible region of the spectrum. acs.org
For the quantitative analysis of "this compound" in an extraction system, a sample of the organic phase would be taken and subjected to the derivatization procedure. A calibration curve would be prepared using standard solutions of the amide of known concentrations. By measuring the absorbance of the derivatized sample and comparing it to the calibration curve, the concentration of the amide in the original extraction sample can be determined.
It is also possible to use spectrophotometric methods to determine amides through the formation of charge-transfer complexes. acs.org These complexes form between an electron donor and an electron acceptor and often exhibit strong absorption bands in the UV-Visible region.
Table 3: General Steps for Spectrophotometric Analysis of Amides via Ferric Hydroxamate Method
| Step | Description |
| 1. Sample Preparation | A known volume of the sample containing the amide is obtained. |
| 2. Hydroxylamine Reaction | The sample is treated with a solution of hydroxylamine hydrochloride and sodium hydroxide (B78521) to form the hydroxamic acid. |
| 3. Acidification and Complexation | The solution is acidified, and a solution of a ferric salt (e.g., ferric chloride) is added to form the colored ferric hydroxamate complex. acs.org |
| 4. Spectrophotometric Measurement | The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the ferric hydroxamate complex. ulm.edu |
| 5. Quantification | The concentration of the amide is determined by comparing the absorbance to a previously prepared calibration curve. |
Future Research Directions and Emerging Applications
Novel Synthetic Applications and Derivative Chemistry for Advanced Materials
The exploration of N,N-DI(1-Methylheptyl)acetamide and its derivatives in the realm of advanced materials is a nascent but promising field. While specific applications in materials science are still under investigation, the inherent properties of this branched-chain amide suggest its potential as a building block or modifying agent for novel polymers and functional materials. The bulky, branched alkyl groups can be leveraged to influence polymer morphology, solubility, and thermal properties.
Future research is anticipated to focus on the synthesis of monomers derived from N,N-DI(1-Methylheptyl)acetamide for incorporation into high-performance polymers. These derivatives could impart enhanced flexibility, processability, and specific interfacial properties to materials such as polyamides and polyimides. Furthermore, the compound's ability to coordinate with metal ions opens avenues for its use in the development of functional nanocomposites, where it could act as a dispersant or surface modifier for nanoparticles, leading to materials with improved mechanical strength and thermal stability.
Integration into Advanced Chemical Processes
The application of N,N-DI(1-Methylheptyl)acetamide in advanced chemical processes, particularly in nuclear fuel reprocessing and industrial wastewater treatment, is an area of active research with significant potential.
Nuclear Fuel Reprocessing
In the critical field of nuclear fuel reprocessing, branched-chain monoamides are being investigated as superior alternatives to traditional extractants like tributyl phosphate (B84403) (TBP). researchgate.netinl.gov These amides, including N,N-DI(1-Methylheptyl)acetamide, offer several advantages such as higher selectivity for uranium over fission products and greater stability against radiolysis. inl.gov The degradation products of amides are also considered more innocuous compared to those of TBP. researchgate.net
The structure of branched monoamides is key to their selectivity. Branching at the α-carbon of the alkyl group attached to the carbonyl carbon has been shown to enhance the extraction of uranium over tetravalent ions like plutonium(IV) and thorium(IV). inl.gov This selectivity is crucial for processes like the Plutonium Uranium Redox Extraction (PUREX) process, where efficient separation of actinides is paramount. researchgate.net Research indicates that by tuning the alkyl groups, the separation of actinides can be achieved simply by adjusting the nitric acid concentration. researchgate.net N,N-dialkyl amides have been tested at the laboratory scale for extracting actinides from simulated process streams relevant to the nuclear fuel cycle. researchgate.net While di-2-ethylhexyl-isobutyramide (DEHiBA) is noted for its selective extraction of U(VI), the broader class of branched monoamides, including N,N-DI(1-Methylheptyl)acetamide, holds promise for advanced fuel cycle scenarios. inl.govcea.fr
Industrial Wastewater Treatment
The extractive properties of N,N-DI(1-Methylheptyl)acetamide extend to the treatment of industrial wastewater containing valuable or hazardous metal ions. A notable application is the solvent extraction of indium from hydrochloric acid solutions. researchgate.net Indium is a critical component in technologies such as flat-panel displays, and its recovery from industrial effluents is economically and environmentally significant.
In one study, N,N-DI(1-Methylheptyl)acetamide (referred to as N503 in the research) was used as an extractant for indium from a hydrochloric acid medium. researchgate.net The study investigated the effects of various parameters, including the concentrations of hydrochloric acid and chloride ions, the composition of the organic phase, and the initial indium concentration. The results demonstrated the potential for synergistic extraction systems when N,N-DI(1-Methylheptyl)acetamide is used in combination with other extractants. researchgate.net
The extraction kinetics of phenol (B47542) from wastewater using a hollow fiber membrane extractor with N,N-di(1-methyl-heptyl)acetamide-kerosene has also been studied. nih.gov The findings suggested that the process is controlled by diffusion, with the main resistance in the aqueous phase. nih.gov While some research has explored the use of membrane bioreactors for the degradation of N,N-dimethylacetamide (DMAC) in wastewater, the direct application of N,N-DI(1-Methylheptyl)acetamide in large-scale wastewater treatment systems remains an area for further development. nih.govresearchgate.net
Exploration of New Functional Roles in Supramolecular and Coordination Chemistry
The future of N,N-DI(1-Methylheptyl)acetamide also lies in the intricate fields of supramolecular and coordination chemistry. The foundational structure of this molecule, featuring both a hydrogen bond acceptor (the carbonyl oxygen) and donor-coordinating sites (the nitrogen and oxygen atoms), along with its bulky hydrophobic groups, makes it an intriguing candidate for the construction of complex molecular architectures.
In supramolecular chemistry, the focus is on the non-covalent interactions that govern molecular self-assembly. The substituent effects of N,N-dialkylamides on intermolecular hydrogen bonding have been a subject of study, and these principles can be extended to N,N-DI(1-Methylheptyl)acetamide. researchgate.net The dynamic nature of supramolecular assemblies is crucial for their application in areas such as selective substrate binding and nanoscale reaction vessels. nih.gov The specific stereochemistry of the branched alkyl chains in N,N-DI(1-Methylheptyl)acetamide could be exploited to direct the formation of unique, well-defined supramolecular structures.
In coordination chemistry, the ability of the amide group to bind to metal ions is well-established. researchgate.netmdpi.com The nature of the alkyl substituents on the nitrogen atom can influence the stability and reactivity of the resulting metal complexes. Research into the coordination chemistry of related dialkylcyanamides has shown that they exhibit different behaviors compared to conventional nitriles. researchgate.net Future investigations are needed to explore the specific coordination complexes that can be formed with N,N-DI(1-Methylheptyl)acetamide and various metal ions. These studies could reveal novel catalytic activities or materials with interesting magnetic or optical properties. The steric hindrance provided by the 1-methylheptyl groups is expected to play a significant role in the geometry and coordination number of the metal complexes formed.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N,N-DI(1-Methyl heptyl) acetamide, and how do they influence its application in solvent extraction?
- Answer : this compound (DMHAA, CAS 77934-47-5) has a molecular formula of C₁₈H₃₇NO and a molecular weight of 283.49 g/mol. Its branched alkyl chains and polar amide group enable it to act as a solvating extractant, particularly for metal ions in acidic media. The compound's low water solubility and high affinity for organic phases make it suitable for liquid-liquid extraction systems. Key properties like density, viscosity, and polarity should be characterized via gas chromatography (GC) or nuclear magnetic resonance (NMR) for experimental optimization .
Q. How does DMHAA extract iron(III) from hydrochloric acid solutions, and what analytical methods validate the extraction mechanism?
- Answer : In HCl media, DMHAA extracts Fe³⁺ via a solvation mechanism, forming a neutral complex [FeCl₃·(DMHAA)ₙ]. The extraction efficiency depends on HCl concentration and DMHAA-to-metal molar ratios. Analytical techniques such as UV-Vis spectroscopy (to monitor Fe³⁺ concentration), FTIR (to identify bonding interactions), and slope analysis (to determine stoichiometry) are critical for mechanistic validation. Equilibrium studies reveal a 1:3 Fe³⁺-to-DMHAA ratio under optimal conditions .
Q. What safety precautions are essential when handling DMHAA in laboratory settings?
- Answer : While specific safety data for DMHAA are limited, analogous acetamides (e.g., N,N-diethylacetamide) require precautions to avoid inhalation, skin contact, and ingestion. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, and follow protocols for spill containment. Toxicity data from structurally similar compounds suggest avoiding aqueous environmental release due to potential ecotoxicity .
Advanced Research Questions
Q. How do pH and ionic strength variations affect the extraction kinetics of phenolic compounds using DMHAA?
- Answer : At pH ≥ 10.5, the extraction rate of phenol with DMHAA decreases significantly due to phenolate ion formation, which reduces interfacial diffusion. Kinetic studies using a constant interfacial cell method show that the rate is diffusion-controlled, with an apparent activation energy of 14.3 kJ/mol. Researchers should optimize pH (ideally <10) and ionic strength (via NaCl addition) to minimize electrostatic repulsion and enhance mass transfer .
Q. What experimental strategies resolve contradictions in reported extraction efficiencies for DMHAA across studies?
- Answer : Discrepancies in extraction data may arise from differences in DMHAA purity, aqueous/organic phase ratios, or competing ligands. To address this:
- Use high-purity DMHAA (≥99% by GC) with validated batch-to-batch consistency .
- Employ factorial experimental designs to isolate variables (e.g., HCl concentration, temperature).
- Cross-validate results with alternative techniques like inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .
Q. What kinetic models describe the solvent extraction of metals with DMHAA, and how are rate-controlling steps identified?
- Answer : The extraction process follows a diffusion-controlled model, where the rate-limiting step is the diffusion of metal ions (e.g., Fe³⁺) or ligands (e.g., Cl⁻) to the organic-aqueous interface. Stirring speed experiments (to eliminate film resistance) and Arrhenius plots (to distinguish between kinetic and diffusion regimes) are essential for model validation. For DMHAA-phenol systems, the rate equation is first-order with respect to both phenol and DMHAA concentrations .
Q. How can coordination chemistry principles guide the design of DMHAA derivatives for selective metal extraction?
- Answer : Modifying DMHAA’s alkyl chain length or introducing electron-donating groups (e.g., -OCH₃) can alter its donor strength and steric effects. For example:
- Shorter alkyl chains may enhance extraction kinetics but reduce selectivity.
- Substituents that increase electron density on the amide group improve binding to hard Lewis acids like Fe³⁺.
- Spectroscopic titration (e.g., UV-Vis, EXAFS) and computational modeling (DFT) help predict ligand-metal binding affinities .
Methodological Notes
- Experimental Design : Use response surface methodology (RSM) to optimize extraction parameters (e.g., pH, DMHAA concentration). A central composite design reduces the number of trials while capturing nonlinear effects .
- Data Validation : Cross-check extraction efficiencies with atomic absorption spectroscopy (AAS) or ICP-MS to avoid artifacts from spectrophotometric interference .
- Ecotoxicology : Assess DMHAA’s environmental impact using acute toxicity assays (e.g., Daphnia magna LC₅₀ tests), given the high ecotoxicity of structurally related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
